Biological Activity Differentiation: Cyclopentyl vs. Ethyl vs. n‑Propyl Leucinate Derivatives
In a direct head‑to‑head assay measuring inhibition of a target enzyme (reported as IC₅₀), the cyclopentyl ester derivative (6d) exhibited an IC₅₀ of 0.48 ± 0.19 µM, which is numerically comparable to the ethyl analog (6b, IC₅₀ = 0.40 ± 0.18 µM) but approximately 2.7‑fold less potent than the n‑propyl analog (6c, IC₅₀ = 0.18 ± 0.068 µM) [1]. The cyclohexyl analog (6e) showed no measurable activity below 55 µM, highlighting that subtle changes in ring size or flexibility can ablate activity entirely [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.48 ± 0.19 µM |
| Comparator Or Baseline | Ethyl analog (6b): 0.40 ± 0.18 µM; n‑Propyl analog (6c): 0.18 ± 0.068 µM; Cyclohexyl analog (6e): inactive (>55 µM) |
| Quantified Difference | Cyclopentyl is ~2.7‑fold less potent than n‑propyl but within error of ethyl |
| Conditions | In vitro enzyme inhibition assay; mean ± SD of three independent experiments |
Why This Matters
This demonstrates that the cyclopentyl ester does not simply follow a linear trend with carbon count—its potency is distinct from both smaller linear esters and the larger cyclohexyl ring, requiring explicit experimental verification rather than interpolation.
- [1] PMC6777343, Table 3. IC₅₀ values for R‑substituted compounds 6a–6e. View Source
